![molecular formula C28H26N2O4 B2416227 3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105241-77-7](/img/structure/B2416227.png)
3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has been focused on exploring the synthesis and chemical properties of related compounds, indicating a broader interest in chromen derivatives and diazocine compounds for their potential applications. For instance, studies have demonstrated the synthesis of tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine derivatives through reactions involving primary aliphatic amines and formalin, showcasing the versatility of these compounds in chemical synthesis (Dotsenko et al., 2021). Similarly, efforts have been made to synthesize and analyze the antiproliferative activity of related compounds in vitro, highlighting their potential in cancer research (Liszkiewicz, 2002).
Biological Activity and Applications
Several studies have focused on the antimicrobial and antiproliferative activities of chromen and diazocine derivatives. Compounds synthesized from similar chemical structures have been examined for their in vitro antiproliferative activity against human cancer cell lines, suggesting potential therapeutic applications (Liszkiewicz, 2002). Additionally, research into the antimicrobial activity of coumarinyl Schiff base derivatives indicates promising applications in combating microbial infections (Mishra et al., 2014).
Antioxidant and Antibacterial Properties
Derivatives of chromen and diazocine have been synthesized and evaluated for their antioxidant and antibacterial properties, with some showing good activity in these areas. This includes the synthesis of indolyl-4H-chromene-3-carboxamides, which demonstrated notable antioxidant and antibacterial activities, suggesting their potential use in developing new therapeutic agents (Subbareddy & Sumathi, 2017).
Properties
IUPAC Name |
11-[2-(4-oxo-3-phenylchromen-7-yl)oxyethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c31-27-8-4-7-25-21-13-19(16-30(25)27)15-29(17-21)11-12-33-22-9-10-23-26(14-22)34-18-24(28(23)32)20-5-2-1-3-6-20/h1-10,14,18-19,21H,11-13,15-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYFTXDEUWGRON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCOC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
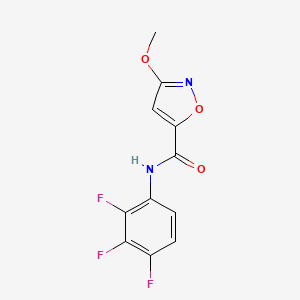
![[4-(4-Aminophenyl)oxan-4-yl]methanol](/img/structure/B2416148.png)
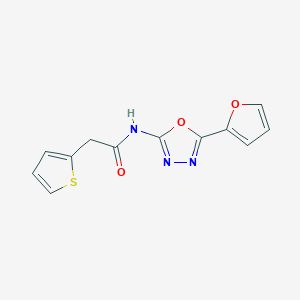
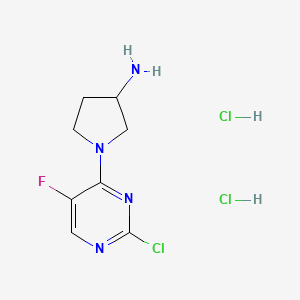
![2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2416152.png)
![N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2416156.png)

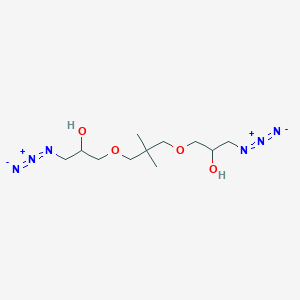
![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2416159.png)
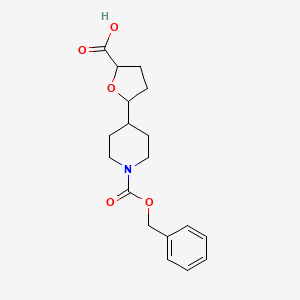
![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)
![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)

![N~1~-benzyl-N~1~-ethyl-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2416165.png)
